molecular formula C26H24N4O6S B6515984 2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 912800-94-3

2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6515984
CAS No.: 912800-94-3
M. Wt: 520.6 g/mol
InChI Key: SMBWNSUNEZPSAZ-UHFFFAOYSA-N
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Description

The molecule contains several functional groups and structural features that are common in organic chemistry and pharmaceutical compounds . These include a 2,3-dihydro-1,4-benzodioxin ring, a thieno[3,2-d]pyrimidin ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems and functional groups . The 2,3-dihydro-1,4-benzodioxin ring and the thieno[3,2-d]pyrimidin ring are likely to contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the carbonyl group of the amide, or at the aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups suggests that it may have significant interactions with other molecules through pi stacking and hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it is a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a pharmaceutical compound, future research could involve studying its pharmacokinetics, pharmacodynamics, and potential therapeutic applications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6S/c1-16-2-4-17(5-3-16)13-27-22(31)14-30-25(33)24-19(8-11-37-24)29(26(30)34)15-23(32)28-18-6-7-20-21(12-18)36-10-9-35-20/h2-8,11-12H,9-10,13-15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBWNSUNEZPSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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